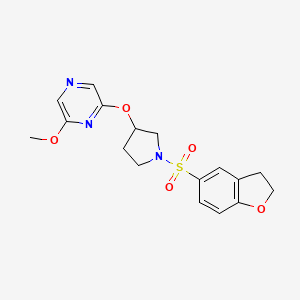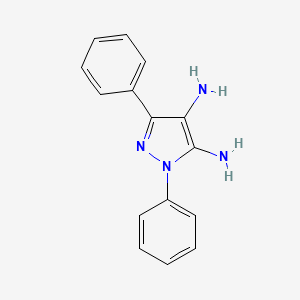![molecular formula C16H13FN4 B3011030 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile CAS No. 477890-40-7](/img/structure/B3011030.png)
3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through various methods. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with nitrogen atoms at positions 1 and 3 . The structure of specific pyrimidine derivatives can be confirmed by techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions. For example, intermediate 28 or 34 was coupled with 2,5-difluorobenzyl through Miyaura borylation reaction and Suzuki reaction in sequence in one pot .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary depending on their specific structure and substituents. For instance, compound C03 showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .Aplicaciones Científicas De Investigación
Antiviral Activity
Fused pyridine derivatives often exhibit structural similarity to DNA bases like adenine and guanine. This similarity contributes to their effectiveness against viruses. Research suggests that 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile may possess antiviral properties, making it a potential candidate for antiviral drug development .
Anticancer Potential
Compounds with fused pyridine rings have been investigated for their anticancer properties. Although specific studies on this compound are limited, its structural features make it an interesting target. Researchers have synthesized related pyrimidine derivatives as ATP mimetics and tyrosine kinase inhibitors, suggesting potential applications in cancer therapy .
Antibacterial and Antifungal Activities
Fused pyridine derivatives, including 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile , have been explored for their antibacterial and antifungal effects. These compounds may disrupt microbial growth and offer therapeutic benefits in infectious diseases .
Anti-Inflammatory Properties
Early studies on furopyridine derivatives (a subset of fused pyridines) highlighted their anti-inflammatory activity. While direct evidence for this specific compound is scarce, its structural resemblance to known anti-inflammatory agents warrants further investigation .
Coronary Vasodilation
Tetrahydrofuro[3,4-b]pyridine derivatives, which share structural features with furopyridines, have been studied for their coronary vasodilating effects. Although not directly related to 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile , this information underscores the potential cardiovascular applications of fused pyridine compounds .
Histamine Antagonism
Cicletanine, a diuretic drug containing a furopyridine scaffold, is used to treat hypertension. Interestingly, it also acts as a competitive histamine antagonist. While not identical to our compound, this highlights the versatility of fused pyridine derivatives in pharmacology .
Mecanismo De Acción
Target of Action
The primary target of 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound acts as an inhibitor of TRKs . It interacts with its targets by binding to the kinase domain of TRKs, thereby inhibiting their activity . This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are associated with cell proliferation and survival .
Biochemical Pathways
The compound affects several biochemical pathways. Upon its binding and inhibition of TRKs, the downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, are affected . These pathways are associated with the proliferation, differentiation, and survival of cells .
Result of Action
The inhibition of TRKs by 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile leads to a decrease in the activation of downstream signaling pathways . This results in reduced cell proliferation and survival, thereby exerting an anticancer effect .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(3-fluorophenyl)methyl]-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4/c1-10-14(7-12-4-3-5-13(17)6-12)11(2)21-9-19-15(8-18)16(21)20-10/h3-6,9H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZYJSVAQUQDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(N=CN12)C#N)C)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B3010947.png)
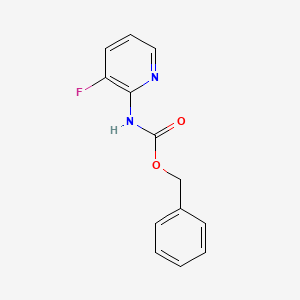
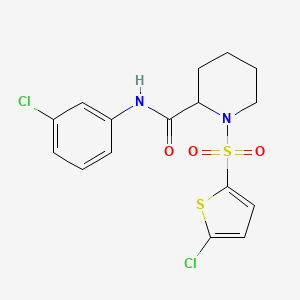
![2-(3-Azabicyclo[3.1.0]hexan-3-yl)acetic acid;hydrochloride](/img/structure/B3010950.png)
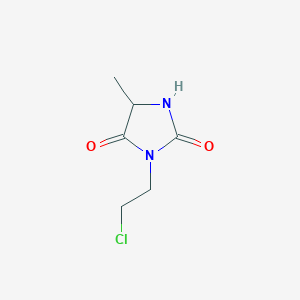
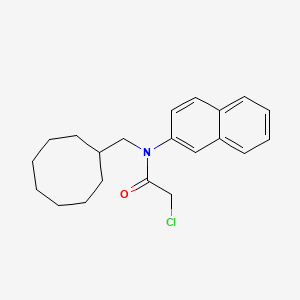

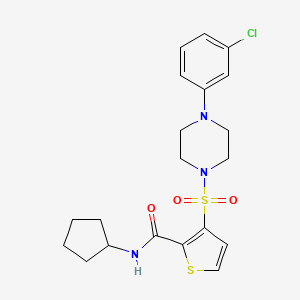
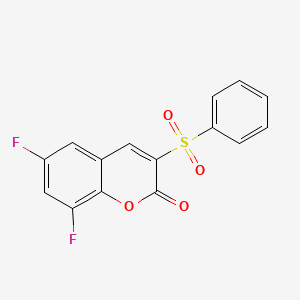
![Methyl 4-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B3010963.png)
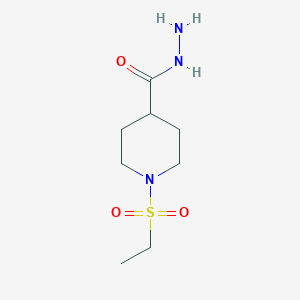
![N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3010968.png)
